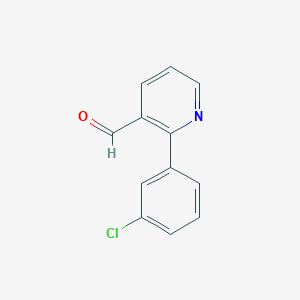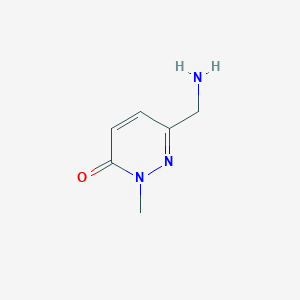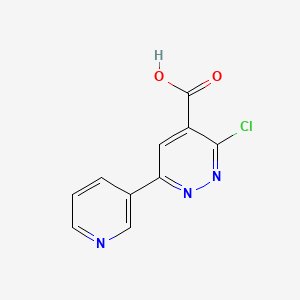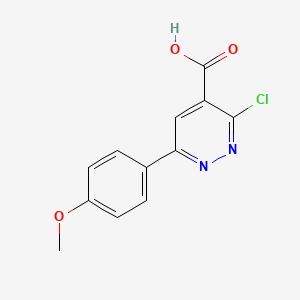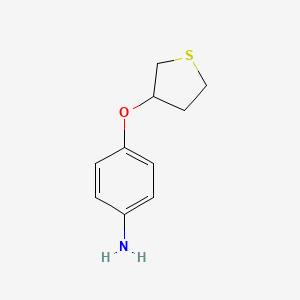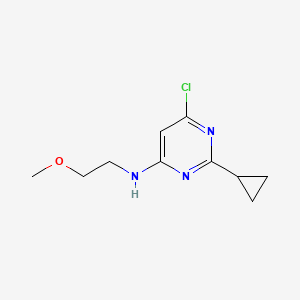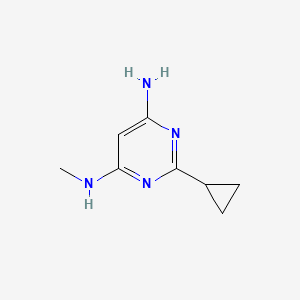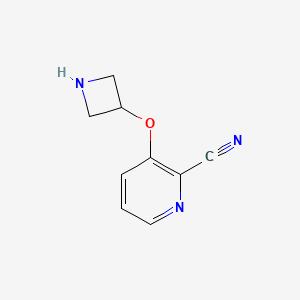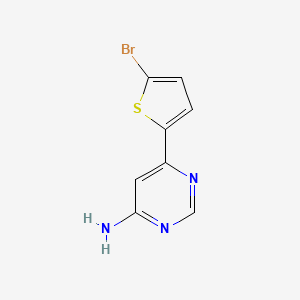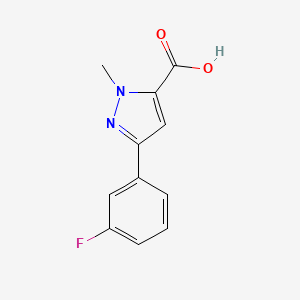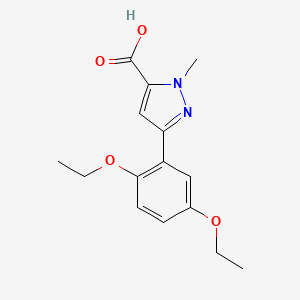
6-(3-氟吡咯烷-1-基)吡啶-3-胺
描述
6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a fluorinated pyrrolidine group
科学研究应用
6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as pain, inflammation, and neurological disorders.
Industry: Employed in the development of new materials, pharmaceuticals, and agrochemicals.
作用机制
Target of Action
The primary target of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine is the voltage-gated sodium channel Na v 1.7 . This channel is an attractive target for the treatment of pain based on the high level of target validation with genetic evidence linking Na v 1.7 to pain in humans .
Mode of Action
6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine interacts with its target, the Na v 1.7 channel, by blocking it . This blocking action inhibits the flow of sodium ions through the channel, which in turn prevents the generation and conduction of nerve impulses. This results in a decrease in the perception of pain .
Biochemical Pathways
The compound’s action on the Na v 1.7 channel affects the pain signaling pathway. By blocking the Na v 1.7 channel, it prevents the propagation of action potentials along the nerves. This disrupts the transmission of pain signals from the peripheral nervous system to the central nervous system .
Pharmacokinetics
It is noted that the compound exhibits suitable physicochemical properties and in vivo pharmacokinetics
Result of Action
The molecular effect of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine’s action is the inhibition of the Na v 1.7 channel. On a cellular level, this results in a decreased excitability of neurons, leading to a reduced transmission of pain signals . The compound has displayed robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain .
生化分析
Biochemical Properties
6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with voltage-gated sodium channels, specifically Na v 1.7 and Na v 1.8 . These interactions are crucial for its potential application in pain management, as Na v 1.7 and Na v 1.8 are key targets for the development of new pain treatments. The nature of these interactions involves the inhibition of sodium channel activity, which can modulate pain signaling pathways.
Cellular Effects
The effects of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with sodium channels can affect the excitability of neurons, thereby influencing pain perception . Additionally, 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine has been observed to impact gene expression related to pain signaling and inflammatory responses.
Molecular Mechanism
At the molecular level, 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine exerts its effects through binding interactions with specific biomolecules. The compound acts as an inhibitor of Na v 1.7 and Na v 1.8 sodium channels, which are involved in the transmission of pain signals . By inhibiting these channels, 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine can reduce the sensation of pain. This inhibition is achieved through the binding of the compound to the sodium channels, preventing the influx of sodium ions and thereby modulating neuronal excitability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, maintaining its inhibitory effects on sodium channels over extended periods
Dosage Effects in Animal Models
The effects of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively inhibits sodium channels and reduces pain perception without significant adverse effects . At higher dosages, toxic effects such as neurotoxicity and disruptions in normal cellular function have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine is involved in specific metabolic pathways that include interactions with enzymes and cofactors. The compound undergoes metabolic transformations that can affect its activity and efficacy . Understanding these metabolic pathways is crucial for optimizing the use of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine in therapeutic applications and predicting its behavior in biological systems.
Transport and Distribution
The transport and distribution of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in target tissues, which is essential for its therapeutic efficacy . The compound’s ability to penetrate the central nervous system and reach its target sites is particularly important for its application in pain management.
Subcellular Localization
The subcellular localization of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects on sodium channels and other biomolecules . Post-translational modifications and targeting signals are involved in directing the compound to its sites of action, ensuring its efficacy in modulating pain signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the fluorinated pyrrolidine group. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group on the pyridine ring with the fluorinated pyrrolidine moiety.
Reduction reactions: Reduction of nitro groups to amines is often employed in the synthesis of pyridine derivatives.
Fluorination reactions: Introduction of the fluorine atom into the pyrrolidine ring can be achieved through various fluorination methods, such as nucleophilic fluorination or electrophilic fluorination.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to achieve large-scale production. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow chemistry and other advanced manufacturing techniques may also be employed to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions: 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce nitro groups to amines or other reduced forms.
Substitution: Substitution reactions can replace functional groups on the pyridine ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include hydrogen gas (H2), tin (Sn), and iron (Fe) in acidic conditions.
Substitution: Common reagents include alkyl halides, acyl chlorides, and various nucleophiles.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxyl derivatives, and other oxidized forms.
Reduction: Amine derivatives, hydrazine derivatives, and other reduced forms.
Substitution: Alkylated, acylated, and other substituted derivatives.
相似化合物的比较
6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine is similar to other fluorinated pyrrolidine derivatives, such as 3-(3-Fluoropyrrolidin-1-yl)propan-1-ol and (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone. it is unique in its specific structure and potential applications. The presence of the pyridine ring and the fluorinated pyrrolidine group contribute to its distinct chemical properties and biological activity.
属性
IUPAC Name |
6-(3-fluoropyrrolidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-7-3-4-13(6-7)9-2-1-8(11)5-12-9/h1-2,5,7H,3-4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXQKNSNGRDYAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


